Omeprazole Sulfide is a crucial intermediate in the synthesis of Omeprazole and its enantiomer, Esomeprazole [, , ]. These compounds belong to the class of Proton Pump Inhibitors (PPIs), which are widely used in the treatment of gastric acid-related disorders. Omeprazole Sulfide itself doesn't exhibit the desired pharmacological activity, but its conversion to the sulfoxide form is essential for its therapeutic effect [, , ].
4-Acetyloxy Omeprazole Sulfide is a chemical compound derived from Omeprazole, a well-known proton pump inhibitor used primarily for the treatment of gastric acid-related disorders. This compound is significant in biochemical research, particularly in the field of proteomics. The structure of 4-Acetyloxy Omeprazole Sulfide includes an acetyloxy group, which contributes to its unique properties and potential applications.
4-Acetyloxy Omeprazole Sulfide is synthesized from Omeprazole through various chemical processes that involve modifications to its molecular structure. Omeprazole itself is synthesized from starting materials that include 5-methoxy-2-benzimidazole and 3,5-dimethyl-4-methoxypyridine.
This compound falls under the category of benzimidazole derivatives and is classified as a sulfoxide. It is related to other proton pump inhibitors and has therapeutic implications similar to those of its parent compound, Omeprazole.
The synthesis of 4-Acetyloxy Omeprazole Sulfide typically involves the oxidation of Omeprazole sulfide, which can be achieved through various methods including:
The synthesis process often begins with the formation of an intermediate sulfide compound, which is then subjected to oxidation. For example, using hydrogen peroxide in the presence of catalysts like vanadium compounds or heteropolyacids can yield high-purity products. The reaction conditions, such as temperature and pH, are critical for optimizing yield and minimizing by-products .
The molecular structure of 4-Acetyloxy Omeprazole Sulfide can be represented as follows:
The structure features a benzimidazole ring system attached to a pyridine moiety, with an acetyloxy group and a sulfoxide functional group contributing to its pharmacological activity.
Key structural data includes bond lengths and angles that define the spatial arrangement of atoms within the molecule, which influences its reactivity and interactions with biological targets.
4-Acetyloxy Omeprazole Sulfide undergoes several chemical reactions, primarily involving:
These reactions are essential for both its synthesis and potential metabolic pathways in biological systems .
The oxidation process typically involves mild conditions to prevent over-oxidation. For example, using controlled amounts of oxidizing agents allows for selective conversion without degrading sensitive functional groups present in the molecule .
The primary mechanism of action for 4-Acetyloxy Omeprazole Sulfide is similar to that of Omeprazole, where it acts as an inhibitor of the proton pump H+/K+ ATPase enzyme located on gastric parietal cells. This inhibition leads to:
Pharmacokinetic studies indicate that compounds like 4-Acetyloxy Omeprazole Sulfide are metabolized primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, affecting their efficacy and safety profiles .
4-Acetyloxy Omeprazole Sulfide has several applications in scientific research:
Research continues into novel synthesis methods and the characterization of impurities associated with this compound, further expanding its potential applications in medicine .
4-Acetyloxy Omeprazole Sulfide (CAS 1246814-65-2) is a chemically modified derivative within the benzimidazole-based proton-pump inhibitor (PPI) family. This specialized intermediate features an acetyloxy group (-OC(O)CH₃) at the 4-position of the pyridine ring, distinguishing it structurally and functionally from its parent compound, omeprazole sulfide. Its primary significance lies in synthetic pharmaceutical chemistry, where it facilitates the production of advanced PPIs through controlled chemical transformations. Unlike therapeutic PPIs, this compound serves as a molecular scaffold designed to overcome synthetic challenges associated with the development of chiral sulfoxide drugs like esomeprazole [5] [6].
The systematic IUPAC name for 4-Acetyloxy Omeprazole Sulfide is 5-methoxy-2-[[(4-acetyloxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of 373.43 g/mol [5]. The structure comprises three key components:
Spectroscopic Identification: While specific spectral data were not fully detailed in the search results, the SMILES notation (COc1ccc2[nH]c(nc2c1)S(=O)Cc3ncc(C)c(OC(=O)C)c3C) confirms the acetyloxy group's position at the pyridine C4 atom. This modification increases the steric bulk and electron-withdrawing character compared to the 4-methoxy group in omeprazole sulfide [5].
Comparative Analysis: Unlike omeprazole sulfide (C₁₇H₁₉N₃O₂S, MW 329.42 g/mol), the acetyloxy derivative exhibits altered polarity and reactivity due to the ester functional group. This difference is critical in synthetic applications, particularly in oxidation reactions where steric and electronic factors influence chiral outcomes [6].
Table 1: Key Identifiers of 4-Acetyloxy Omeprazole Sulfide
Property | Value |
---|---|
CAS Registry Number | 1246814-65-2 |
Molecular Formula | C₁₈H₁₉N₃O₄S |
Molecular Weight | 373.43 g/mol |
SMILES Notation | COc1ccc2[nH]c(nc2c1)S(=O)Cc3ncc(C)c(OC(=O)C)c3C |
Key Functional Group | Acetyloxy ester (-OC(O)CH₃) at pyridine C4 |
4-Acetyloxy Omeprazole Sulfide serves as a strategic precursor in the multi-step synthesis of chiral PPIs, particularly esomeprazole (the (S)-enantiomer of omeprazole). Its utility stems from two interrelated functions:
Protecting Group Strategy: The acetyloxy moiety acts as a temporary protecting group during asymmetric oxidation. Unlike the methoxy group in omeprazole sulfide, the acetyl ester can be selectively installed or removed under mild hydrolytic conditions. This prevents unwanted side reactions during the critical sulfoxidation step that creates the chiral sulfoxide center in esomeprazole [5] [6].
Enantioselective Synthesis: In the industrial production of esomeprazole, omeprazole sulfide undergoes asymmetric oxidation using titanium(IV)-based catalysts with chiral diol ligands (e.g., diethyl tartrate). However, the 4-methoxy group in the parent sulfide can participate in undesirable coordination or side reactions. By substituting the methoxy with an acetyloxy group, chemists achieve higher enantiomeric excess (ee) in the sulfoxidation step. Post-oxidation, the acetyl group is hydrolyzed to regenerate the 4-methoxy functionality of esomeprazole [4] [6].
Process Optimization: The modified intermediate enables synthetic routes that overcome limitations of earlier methods. For example, AstraZeneca’s patented synthesis of esomeprazole employs structural analogs of 4-Acetyloxy Omeprazole Sulfide to improve yield and purity. This innovation was pivotal in commercializing the blockbuster drug Nexium®, which achieved $5.3 billion in annual sales at its peak [4] [9].
Table 2: Role Comparison of Benzimidazole Derivatives in PPI Synthesis
Compound | Role in Synthesis | Significance |
---|---|---|
Omeprazole Sulfide (Parent) | Substrate for oxidation | Direct precursor to omeprazole but yields racemic mixtures |
4-Acetyloxy Omeprazole Sulfide | Protected intermediate | Enables high-ee sulfoxidation; prevents side reactions |
Omeprazole Sulfoxide | Oxidation product | Racemic omeprazole requiring chiral resolution |
Esomeprazole | Final product | Single-enantiomer PPI with optimized pharmacokinetics |
The design and application of 4-Acetyloxy Omeprazole Sulfide exemplify advanced intermediate engineering in modern drug development. Its significance extends beyond esomeprazole synthesis to broader pharmaceutical contexts:
Chiral Switching Platform: This compound facilitates the "chiral switch" from racemic omeprazole to enantiopure esomeprazole. The (S)-enantiomer exhibits superior metabolic stability due to reduced CYP2C19-mediated degradation, resulting in higher plasma exposure and more consistent acid suppression. Intermediate engineering—exemplified by the acetyloxy derivative—was essential to achieving economically viable production of enantiopure PPIs at scale [4] [9].
Structure-Activity Relationship (SAR) Studies: Researchers utilize analogs like 4-Acetyloxy Omeprazole Sulfide to probe PPI SAR without altering the core pharmacophore. Modifications at the pyridine C4 position influence pKa, lipophilicity, and metabolic stability. These studies inform the development of next-generation PPIs like dexlansoprazole, which features optimized substituents for prolonged plasma half-life [7] [9].
Metabolism Research: Though not directly a metabolite, derivatives like 4-Acetyloxy Omeprazole Sulfide aid in characterizing PPI biotransformation pathways. Omeprazole sulfide itself is a major metabolite formed via reductive metabolism of the sulfoxide group. Studying structurally modified analogs helps elucidate enzyme-binding interactions, particularly with CYP2C19 and CYP3A4, which govern PPI clearance variability in patients [2] [6].
Synthetic Green Chemistry: The use of protective groups like the acetyl moiety reduces waste in manufacturing. Traditional racemic resolution of omeprazole requires stoichiometric chiral auxiliaries and generates unusable enantiomers. In contrast, asymmetric oxidation of protected sulfides minimizes byproducts, aligning with green chemistry principles [4] [6].
Flowchart: Role in Esomeprazole Synthesis
Omeprazole Sulfide → 4-Acetylation → **4-Acetyloxy Omeprazole Sulfide** → Asymmetric Oxidation (Ti/(R,R)-DET) → Chiral Sulfoxide → Hydrolysis (Acetyl Removal) → Esomeprazole
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8